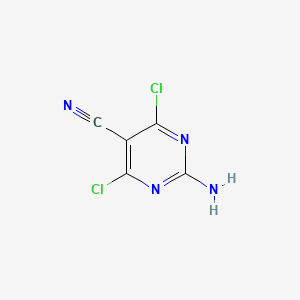

2-Amino-4,6-dichloropyrimidine-5-carbonitrile

Descripción general

Descripción

2-Amino-4,6-dichloropyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C5H2Cl2N4 and its molecular weight is 189 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s known that pyrimidine-based compounds, which include 2-amino-4,6-dichloropyrimidine-5-carbonitrile, are often used in the synthesis of pharmaceutically active compounds . These compounds can interact with a variety of biological targets, depending on their specific structural alterations .

Mode of Action

This compound undergoes aromatic nucleophilic substitution reactions . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . This is due to the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions .

Biochemical Pathways

It’s known that the compound can be used to build pyrimidine-based compound precursors of n-heterocyclic systems . These systems can interact with various biochemical pathways, depending on their specific structures and targets.

Result of Action

As a precursor to pyrimidine-based compounds, it could potentially contribute to a wide range of biological effects, depending on the specific structures and targets of the resulting compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactions are influenced by structural factors of the starting pyrimidine and the concentration of alkoxide ions . Additionally, the compound’s stability and reactivity could be affected by factors such as temperature, pH, and the presence of other chemical species.

Actividad Biológica

2-Amino-4,6-dichloropyrimidine-5-carbonitrile (C₅H₂Cl₂N₄) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an amino group at position 2, dichloro substituents at positions 4 and 6, and a cyano group at position 5. Its unique structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology and therapeutic applications.

- Molecular Formula : C₅H₂Cl₂N₄

- Molecular Weight : 174.00 g/mol

- Appearance : White solid

- Melting Point : Approximately 173–174 °C

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. It can bind to the active sites of various enzymes, disrupting biochemical pathways. The presence of both amino and cyano groups enhances its reactivity, allowing it to participate in nucleophilic substitutions and other chemical reactions relevant to biological systems.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antimicrobial activity against various pathogens, including bacteria and fungi.

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, suggesting potential applications in anti-inflammatory therapies .

- Adenosine Receptor Modulation : A collection of derivatives has been identified as selective antagonists for adenosine receptors (A1AR and A2AAR), indicating potential use in treating conditions like heart disease and cancer .

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of several pyrimidine derivatives, including those based on this compound. The results indicated that specific derivatives significantly reduced inflammation in animal models, showcasing their potential for developing new anti-inflammatory drugs. The IC50 values for COX-2 inhibition were reported as low as 0.04 μmol, indicating strong efficacy compared to standard treatments .

Case Study: Adenosine Receptor Binding

In a detailed pharmacological study involving radioligand binding assays, various derivatives of the compound were tested against human adenosine receptors. The results highlighted that certain modifications in the structure led to enhanced selectivity and potency at A1AR and A2AAR subtypes. This research provides insights into the structure–activity relationships (SAR) essential for optimizing drug candidates targeting these receptors .

Aplicaciones Científicas De Investigación

Synthesis of Antiviral Agents

One of the primary applications of 2-amino-4,6-dichloropyrimidine-5-carbonitrile is in the development of antiviral nucleotide derivatives. It serves as an intermediate in synthesizing compounds that exhibit antiviral activity. For instance, N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide has been identified as a crucial precursor for producing these nucleotide derivatives, which can be utilized against various viral infections .

Case Study: Antiviral Nucleotide Derivatives

- Compound : N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide

- Application : Used in synthesizing antiviral nucleotide derivatives.

- Method : The synthesis involves cyclizing an aminomalonic ester with guanidine, followed by chlorination and reaction with carboxylic acids .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. Research indicates that certain derivatives exhibit significant inhibition of COX-2 activity, a key enzyme involved in inflammation .

Case Study: COX-2 Inhibition

- Findings : Compounds derived from 2-amino-4,6-dichloropyrimidine demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib.

- Significance : These findings suggest potential therapeutic applications in treating inflammatory diseases .

Receptor Modulation

The compound is also explored for its ability to modulate adenosine receptors (AR), particularly A1 and A2A subtypes. Research has shown that various derivatives can act as selective antagonists for these receptors, making them candidates for treating conditions such as Parkinson's disease and other neurological disorders .

Case Study: Adenosine Receptor Antagonists

- Research : A series of 108 derivatives were synthesized and evaluated for their binding affinity to human adenosine receptors.

- Outcome : Some derivatives exhibited high selectivity and potency as A1AR/A2AAR antagonists .

β-glucuronidase Inhibition

Another promising application is the inhibition of β-glucuronidase, an enzyme involved in drug metabolism and detoxification processes. Studies have identified specific derivatives of 2-amino-4,6-dichloropyrimidine that show superior inhibitory activity compared to standard inhibitors .

Case Study: β-glucuronidase Inhibitors

Propiedades

IUPAC Name |

2-amino-4,6-dichloropyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N4/c6-3-2(1-8)4(7)11-5(9)10-3/h(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPXXWQEKARQTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C(N=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.